molecular formula C25H24N4O6S B2754534 2,4-Diethyl 3-methyl-5-[(E)-2-{2-oxo-2-phenyl-1-[(pyridin-3-YL)carbamoyl]ethylidene}hydrazin-1-YL]thiophene-2,4-dicarboxylate CAS No. 314245-20-0

2,4-Diethyl 3-methyl-5-[(E)-2-{2-oxo-2-phenyl-1-[(pyridin-3-YL)carbamoyl]ethylidene}hydrazin-1-YL]thiophene-2,4-dicarboxylate

Cat. No. B2754534
CAS RN: 314245-20-0
M. Wt: 508.55
InChI Key: GHQADYBDFSWFFQ-TURZUDJPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Diethyl 3-methyl-5-[(E)-2-{2-oxo-2-phenyl-1-[(pyridin-3-YL)carbamoyl]ethylidene}hydrazin-1-YL]thiophene-2,4-dicarboxylate is a useful research compound. Its molecular formula is C25H24N4O6S and its molecular weight is 508.55. The purity is usually 95%.
BenchChem offers high-quality 2,4-Diethyl 3-methyl-5-[(E)-2-{2-oxo-2-phenyl-1-[(pyridin-3-YL)carbamoyl]ethylidene}hydrazin-1-YL]thiophene-2,4-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Diethyl 3-methyl-5-[(E)-2-{2-oxo-2-phenyl-1-[(pyridin-3-YL)carbamoyl]ethylidene}hydrazin-1-YL]thiophene-2,4-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Complex thiophene derivatives, including those with elaborate substituents similar to the compound , are synthesized through multi-step reactions involving key building blocks such as benzaldehyde, 2-acetylthiophene, and ethyl cyanoacetate. The synthesis process often aims to create compounds with specific electronic or structural features, enabling their application in various scientific fields. For example, the synthesis of pyridine and thiophene derivatives showcases methodologies to introduce functional groups that could impart desired biological or physical properties to the molecule (Elewa et al., 2021).

Antimicrobial and Anticancer Activities

The antimicrobial and anticancer properties of new pyridines derived from similar synthesis pathways indicate the potential biomedical applications of complex thiophene derivatives. By evaluating the biological activities of these compounds, researchers can identify promising candidates for further development into therapeutic agents. The study by Elewa et al. highlights the antibacterial and antitumor activities of synthesized compounds, underscoring the relevance of chemical synthesis in discovering new drugs (Elewa et al., 2021).

Molecular Docking and In Vitro Screening

The exploration of novel pyridine and fused pyridine derivatives for their interaction with target proteins through molecular docking studies exemplifies the integration of computational and experimental methods in drug discovery. These studies can reveal how structurally complex molecules might interact with biological targets, providing insights into their potential efficacy as therapeutic agents. Flefel et al. demonstrated this approach by subjecting newly synthesized compounds to molecular docking screenings, which revealed moderate to good binding energies (Flefel et al., 2018).

Electrochromic Properties

The development of new materials for electrochromic devices is another area where complex organic molecules find application. By synthesizing and characterizing compounds with specific electronic properties, researchers can create materials that change color in response to electrical stimulation. This has implications for the development of smart windows, displays, and camouflage materials. The work by Algi et al. on copolymers based on thiophene derivatives illustrates the potential of organic synthesis in material science (Algi et al., 2013).

properties

IUPAC Name

diethyl 5-[[(Z)-1-hydroxy-3-oxo-1-phenyl-3-(pyridin-3-ylamino)prop-1-en-2-yl]diazenyl]-3-methylthiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O6S/c1-4-34-24(32)18-15(3)21(25(33)35-5-2)36-23(18)29-28-19(20(30)16-10-7-6-8-11-16)22(31)27-17-12-9-13-26-14-17/h6-14,30H,4-5H2,1-3H3,(H,27,31)/b20-19-,29-28?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLEZTHNHPXIQQH-YJRYBFPNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)N=NC(=C(C2=CC=CC=C2)O)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)N=N/C(=C(/C2=CC=CC=C2)\O)/C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-diethyl 5-(2-(1,3-dioxo-1-phenyl-3-(pyridin-3-ylamino)propan-2-ylidene)hydrazinyl)-3-methylthiophene-2,4-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.